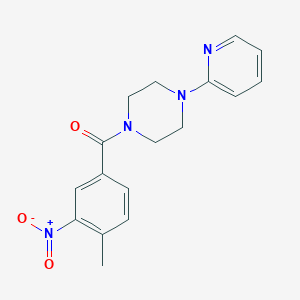
1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine
Vue d'ensemble
Description
1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine, also known as MNBP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MNBP belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neurology, 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. In oncology, 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In infectious diseases, 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to disrupt the cell membrane of pathogens, leading to their death.
Biochemical and Physiological Effects
1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to have various biochemical and physiological effects in animal models. In neurology, 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to reduce oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases. In oncology, 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In infectious diseases, 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to have bactericidal and fungicidal effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine also has some limitations, including its poor solubility in water and limited bioavailability.
Orientations Futures
There are several future directions for research on 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine. In neurology, further studies are needed to elucidate the exact mechanism of action of 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine and its potential therapeutic applications in other neurodegenerative diseases. In oncology, further studies are needed to evaluate the efficacy of 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine in combination with other anti-cancer agents and to identify the optimal dose and treatment regimen. In infectious diseases, further studies are needed to evaluate the antimicrobial activity of 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine against a wider range of pathogens and to investigate its potential as a new class of antimicrobial agents.
Conclusion
In conclusion, 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine is a chemical compound that has potential therapeutic applications in various fields such as neurology, oncology, and infectious diseases. Its ease of synthesis, stability, and low toxicity make it an attractive candidate for further research. Further studies are needed to elucidate the exact mechanism of action of 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine and to evaluate its efficacy in various disease models.
Méthodes De Synthèse
The synthesis of 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine involves the reaction of 4-methyl-3-nitrobenzoic acid with 2-pyridylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine.
Applications De Recherche Scientifique
1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and infectious diseases. In neurology, 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In oncology, 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been studied for its anti-tumor activity and has shown promising results in inhibiting the growth of cancer cells. In infectious diseases, 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to have antimicrobial activity against various pathogens such as bacteria and fungi.
Propriétés
IUPAC Name |
(4-methyl-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-13-5-6-14(12-15(13)21(23)24)17(22)20-10-8-19(9-11-20)16-4-2-3-7-18-16/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVLWORHJKIZDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328444 | |
| Record name | (4-methyl-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790686 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
335282-53-6 | |
| Record name | (4-methyl-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



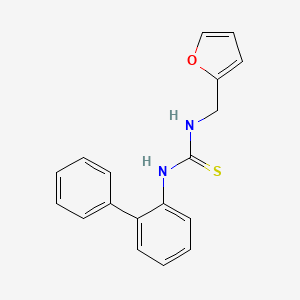
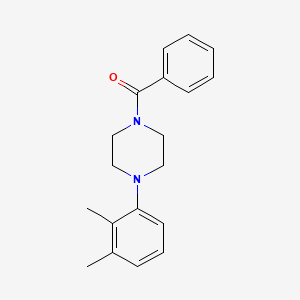
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5870910.png)

![1-[(4-bromophenoxy)methyl]-3-nitrobenzene](/img/structure/B5870928.png)

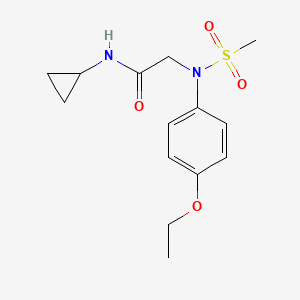
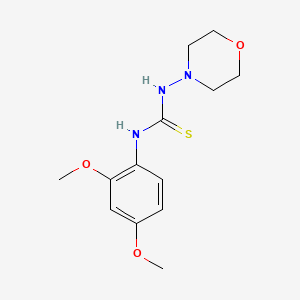
![N-{[(2-chloro-5-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5870953.png)
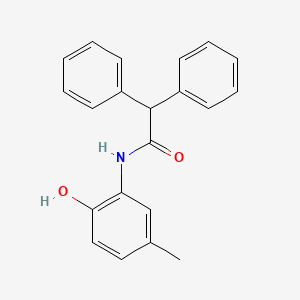
![N-allyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B5870959.png)
![3-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5870960.png)
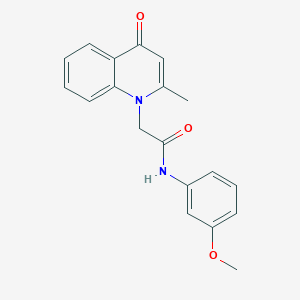
![N-methyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide](/img/structure/B5870980.png)